2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-
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Overview
Description
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- is a chemical compound with the molecular formula C13H9ClO3. It is also known as (E)-3-(4-chlorophenyl)-2-propenoic acid. This compound is characterized by the presence of a chlorophenyl group and a furan ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorocinnamic acid: Similar in structure but lacks the furan ring.
3-(4-Chlorophenyl)propionic acid: Similar in structure but has a different functional group arrangement.
(E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoic acid: Similar in structure but has a methoxy group instead of a furan ring
Uniqueness
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- is unique due to the presence of both a chlorophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSINWFYJYHUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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